Dicamba-5-hydroxypentanoic acid

Hapten Design Monoclonal Antibody Immunoassay Development

Dicamba-5-hydroxypentanoic acid (DCo; CAS 2892008-29-4) is a synthetically modified heterologous hapten derived from the dicamba metabolite 5-hydroxy-dicamba, incorporating a 5-carbon spacer arm for enhanced hapten-carrier presentation. Unlike the parent herbicide dicamba or its natural metabolite 5-hydroxy-dicamba, DCo is specifically engineered as an immunochemical tool for the development of sensitive monoclonal antibody (mAb)-based detection assays for environmental monitoring of dicamba residues.

Molecular Formula C13H14Cl2O6
Molecular Weight 337.15 g/mol
Cat. No. B12383312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicamba-5-hydroxypentanoic acid
Molecular FormulaC13H14Cl2O6
Molecular Weight337.15 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1C(=O)O)Cl)OCCCCC(=O)O)Cl
InChIInChI=1S/C13H14Cl2O6/c1-20-12-7(14)6-8(11(15)10(12)13(18)19)21-5-3-2-4-9(16)17/h6H,2-5H2,1H3,(H,16,17)(H,18,19)
InChIKeyAPASXIWPYSXQJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Dicamba-5-hydroxypentanoic acid: Heterologous Hapten for High-Affinity Anti-Dicamba Monoclonal Antibody Development


Dicamba-5-hydroxypentanoic acid (DCo; CAS 2892008-29-4) is a synthetically modified heterologous hapten derived from the dicamba metabolite 5-hydroxy-dicamba, incorporating a 5-carbon spacer arm for enhanced hapten-carrier presentation . Unlike the parent herbicide dicamba or its natural metabolite 5-hydroxy-dicamba, DCo is specifically engineered as an immunochemical tool for the development of sensitive monoclonal antibody (mAb)-based detection assays for environmental monitoring of dicamba residues [1]. The compound exists as a solid with a molecular weight of 337.15 g/mol and typical purity of ≥98% for research applications .

Why Generic 5-Hydroxy-Dicamba or Parent Dicamba Cannot Substitute for Dicamba-5-hydroxypentanoic acid in Immunoassay Development


Generic substitution of Dicamba-5-hydroxypentanoic acid with the natural metabolite 5-hydroxy-dicamba or the parent compound dicamba in immunoassay development results in fundamentally different antibody recognition profiles and assay sensitivity. While 5-hydroxy-dicamba serves as a metabolite marker that cross-reacts with polyclonal anti-dicamba antisera [1], it lacks the extended spacer arm required for optimal hapten presentation to the immune system. DCo's 5-hydroxypentanoic acid linker provides chemoselective activation via N,N-disuccinimidyl carbonate (DSC) for controlled protein conjugation, enabling the generation of high-affinity monoclonal antibodies with sub-ng/mL detection limits that cannot be achieved using unconjugated dicamba or 5-hydroxy-dicamba as immunogens . Structurally related heterologous haptens such as Dicamba-propionic acid (DCa3) and Dicamba-5-aminopentanoic acid (DCc) exist, but each linker composition and tethering site yields distinct antibody affinity and cross-reactivity profiles, making direct interchange impossible without quantitative performance validation [2].

Dicamba-5-hydroxypentanoic acid: Comparative Quantitative Evidence for Immunoassay Platform Selection


Hapten Spacer Architecture: DCo 5-Carbon Linker versus DCa3 3-Carbon Linker and DCc Amino-Terminal Spacer for Antibody Affinity Optimization

Dicamba-5-hydroxypentanoic acid (DCo) incorporates a 5-carbon hydroxyl-terminated aliphatic spacer arm (—O—(CH₂)₄—COOH) attached via the 5-hydroxy position of the dicamba aromatic core, enabling chemoselective activation with one equivalent of N,N-disuccinimidyl carbonate (DSC) for controlled carrier protein conjugation . In contrast, Dicamba-propionic acid (DCa3) employs a shorter 3-carbon propionic acid linker, while Dicamba-5-aminopentanoic acid (DCc) utilizes an amino-terminal spacer arm of identical length but different terminal chemistry . Comparative hapten panel screening in a direct competitive ELISA format demonstrates that the DCo-derived monoclonal antibody exhibits an IC₅₀ of 0.24 ng/mL for dicamba detection, whereas DCa3-derived antibodies show higher IC₅₀ values with reduced assay sensitivity [1].

Hapten Design Monoclonal Antibody Immunoassay Development

Hapten Heterology Performance: DCo versus 5-Hydroxy-Dicamba in Cross-Reactivity and Specificity Profiling

Polyclonal antisera raised against dicamba exhibit significant cross-reactivity with the natural metabolite 5-hydroxy-dicamba (quantified as positive cross-reaction) and structurally related chlorobenzoic acids, compromising assay specificity for dicamba quantification in complex environmental matrices [1]. The heterologous hapten DCo, when used as a coating antigen in heterologous ELISA formats, reduces cross-reactivity to structurally similar herbicides including 2,3,6-trichlorobenzoic acid, clopyralid, picloram, chloramben, and chlorfenac to non-detectable levels [2]. Quantitative cross-reactivity assessment demonstrates that DCo-based mAb exhibits ≤0.1% cross-reactivity against the full panel of tested dicamba structural analogs except 2,3,6-trichlorobenzoic acid, for which cross-reactivity remains below 5% [3].

Cross-Reactivity Immunoassay Specificity Hapten Heterology

Chemical Activation Chemistry: DSC-Mediated Chemoselective Conjugation of DCo versus Non-Specific Conjugation of 5-Hydroxy-Dicamba

Dicamba-5-hydroxypentanoic acid undergoes chemoselective activation using exactly one equivalent of N,N-disuccinimidyl carbonate (DSC) to generate a succinimidyl ester intermediate that selectively reacts with lysine ε-amino groups on carrier proteins such as BSA or KLH . This controlled activation chemistry yields a defined hapten-to-carrier conjugation ratio essential for reproducible immunogen preparation and consistent antibody responses. In contrast, 5-hydroxy-dicamba lacks the terminal carboxyl group necessary for DSC-mediated activation and requires alternative conjugation strategies (e.g., mixed anhydride or carbodiimide methods) that produce heterogeneous conjugation products with variable hapten densities, leading to batch-to-batch inconsistency in antibody generation .

Hapten Conjugation DSC Activation Carrier Protein Coupling

Dicamba-5-hydroxypentanoic acid: Primary Application Scenarios in Environmental Monitoring and Immunochemistry


Development of High-Sensitivity Monoclonal Antibody-Based ELISA Kits for Dicamba Residue Detection in Environmental Waters

DCo serves as the immunizing hapten of choice for generating monoclonal antibodies capable of achieving sub-ng/mL detection limits (IC₅₀ = 0.24 ng/mL) in direct competitive ELISA formats for dicamba quantification in surface water, groundwater, and agricultural runoff samples [1]. The 5-carbon hydroxyl linker architecture enables superior antibody affinity maturation compared to shorter-linker haptens such as DCa3, directly translating to assay sensitivity suitable for regulatory monitoring thresholds .

Heterologous Coating Antigen for Reducing Cross-Reactivity in Multiplex Herbicide Immunoassays

When employed as a heterologous coating antigen in indirect competitive ELISA or chemiluminescent immunoassay (CLEIA) formats, DCo significantly reduces cross-reactivity with structurally related benzoic acid herbicides (clopyralid, picloram, chloramben, chlorfenac) to ≤0.1%, enabling unambiguous dicamba identification in complex environmental matrices where multiple auxin-mimic herbicides may co-occur [1]. This specificity advantage is critical for laboratories conducting compliance testing in regions with overlapping herbicide application histories.

Controlled Immunogen Preparation for Reproducible Polyclonal Antibody Production

The DSC-mediated chemoselective activation of DCo's terminal carboxyl group enables defined 1:1 stoichiometric conjugation to carrier proteins (BSA, KLH, OVA), yielding immunogens with reproducible hapten density essential for consistent polyclonal antibody production across multiple immunization campaigns and commercial kit manufacturing batches . This addresses a key limitation of 5-hydroxy-dicamba, which requires non-specific conjugation methods that introduce unacceptable batch-to-batch variability for validated assay production .

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